molecular formula C19H19Cl2N3O6S B592714 Dicloxacilloic Acid CAS No. 42947-69-3

Dicloxacilloic Acid

Cat. No.: B592714
CAS No.: 42947-69-3
M. Wt: 488.336
InChI Key: BPQOXRMAVQEJBH-OFQRWUPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dicloxacilloic Acid can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dicloxacilloic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Dicloxacilloic Acid is similar to other β-lactam antibiotics, such as dicloxacillin and flucloxacillin . it has unique structural features that differentiate it from these compounds. For example, this compound contains a dichlorophenyl group and an isoxazole ring, which contribute to its distinct chemical properties and biological activities .

List of Similar Compounds

This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQOXRMAVQEJBH-OFQRWUPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42947-69-3
Record name Penicilloic acids of dicloxacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042947693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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